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Compound of Interest

Compound Name: Pentyl acetate

Cat. No.: B166345 Get Quote

Introduction

Pentyl acetate, a carboxylic acid ester with the chemical formula C7H14O2, is a significant

compound in various industrial applications, including its use as a flavoring agent and an

industrial solvent. This technical guide provides a comprehensive overview of the spectroscopic

data for n-pentyl acetate, the straight-chain isomer, which is crucial for its identification,

characterization, and quality control in research and industrial settings. The guide details its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for these analytical techniques.

Chemical Structure
The molecular structure of n-pentyl acetate consists of a pentyl group attached to an acetate

moiety.

Caption: Chemical structure of n-pentyl acetate.

Spectroscopic Data
The following sections present the key spectroscopic data for n-pentyl acetate, summarized in

tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for n-pentyl acetate are

presented below.

¹H NMR Spectroscopic Data of n-Pentyl Acetate

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.05 t 2H 6.7 -O-CH₂-

2.04 s 3H - CH₃-C=O

1.62 quint 2H 7.0 -O-CH₂-CH₂-

1.33 m 4H -
-CH₂-CH₂-CH₂-

CH₃

0.90 t 3H 7.0 -CH₃

¹³C NMR Spectroscopic Data of n-Pentyl Acetate[1]

Chemical Shift (δ) ppm Assignment

171.1 C=O

64.5 -O-CH₂-

28.4 -O-CH₂-CH₂-

28.2 -CH₂-CH₂-CH₂-CH₃

22.3 -CH₂-CH₃

21.0 CH₃-C=O

13.9 -CH₃

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The characteristic IR absorption bands for n-pentyl acetate
are listed below.

IR Spectroscopic Data of n-Pentyl Acetate[2][3]

Frequency (cm⁻¹) Intensity Assignment

2960-2870 Strong C-H stretch (alkane)

1740 Strong C=O stretch (ester)

1240 Strong C-O stretch (ester)

1050 Medium C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of n-pentyl acetate provides information about its molecular weight and

fragmentation pattern.

Mass Spectrometry Data of n-Pentyl Acetate[4][5]

m/z Relative Intensity (%) Assignment

130 5 [M]⁺ (Molecular Ion)

70 100 [C₅H₁₀]⁺

43 95 [CH₃CO]⁺

55 30 [C₄H₇]⁺

41 25 [C₃H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b166345?utm_src=pdf-body
https://www.benchchem.com/product/b166345?utm_src=pdf-body
https://spectrabase.com/spectrum/20G9YWb3ize
https://spectrabase.com/spectrum/1n3Feh8csng
https://www.benchchem.com/product/b166345?utm_src=pdf-body
https://www.benchchem.com/product/b166345?utm_src=pdf-body
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP006230
https://webbook.nist.gov/cgi/cbook.cgi?ID=C628637&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
Sample Preparation: A solution of pentyl acetate is prepared by dissolving approximately

10-20 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[6]

¹H NMR: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative

to a tetramethylsilane (TMS) internal standard.

¹³C NMR: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom. The chemical shifts are also

referenced to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like pentyl acetate, the IR spectrum is most easily

obtained as a neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl

or KBr).[7][8]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first recorded and then

subtracted from the sample spectrum. The spectrum is typically scanned over the range of

4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)
Sample Introduction: Pentyl acetate is introduced into the mass spectrometer, typically via

Gas Chromatography (GC-MS) for separation and direct injection into the ion source, or by

direct infusion.

Ionization: Electron Ionization (EI) is a common method used for volatile compounds like

pentyl acetate. In EI, the sample is bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z. The NIST Mass Spectrometry Data Center is a common

source for reference mass spectra.[5][9][10]

Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing pentyl acetate using these spectroscopic

techniques follows a logical progression.

Pentyl Acetate Sample

IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Identify Functional Groups
(C=O, C-O)

Determine Structure &
Connectivity (¹H, ¹³C)

Determine Molecular Weight
& Fragmentation

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of pentyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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